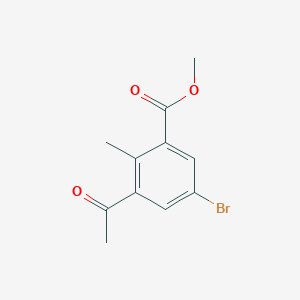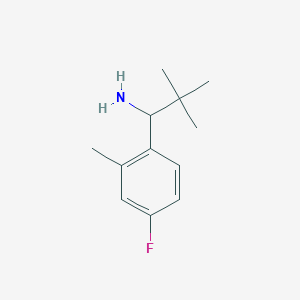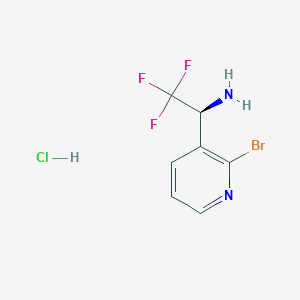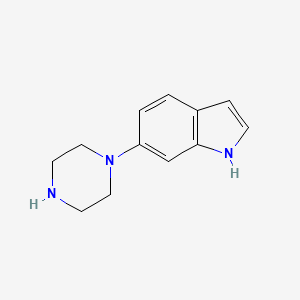
LoratadineN-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loratadine N-Oxide is a derivative of loratadine, a second-generation antihistamine commonly used to treat allergic reactions. Loratadine N-Oxide retains the antihistamine properties of its parent compound but has been modified to include an N-oxide functional group, which can influence its pharmacokinetic and pharmacodynamic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Loratadine N-Oxide can be synthesized through the N-oxidation of loratadine. This process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of Loratadine N-Oxide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified through crystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Loratadine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert Loratadine N-Oxide back to loratadine.
Substitution: N-Oxide functional group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of loratadine, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Loratadine N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study the effects of N-oxide functional groups on the chemical reactivity and stability of antihistamines.
Biology: Investigated for its potential effects on histamine receptors and other biological targets.
Medicine: Explored for its potential as a therapeutic agent with improved pharmacokinetic properties compared to loratadine.
Industry: Used in the development of new antihistamine formulations and as a reference standard in analytical chemistry
Wirkmechanismus
Loratadine N-Oxide exerts its effects by acting as an antagonist to histamine H1 receptors. The N-oxide functional group may enhance its binding affinity and selectivity for these receptors, leading to more effective inhibition of histamine-induced allergic reactions. The molecular targets and pathways involved include the inhibition of histamine binding to H1 receptors, which prevents the downstream signaling that leads to allergic symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desloratadine: Another second-generation antihistamine, similar in structure to loratadine but without the N-oxide group.
Cetirizine: A second-generation antihistamine with a different chemical structure but similar therapeutic effects.
Fexofenadine: Another second-generation antihistamine with a distinct chemical structure.
Uniqueness
Loratadine N-Oxide is unique due to the presence of the N-oxide functional group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in improved efficacy, reduced side effects, and enhanced stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C23H24ClNO3 |
|---|---|
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
ethyl 4-(13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H24ClNO3/c1-2-28-23(26)17-8-5-15(6-9-17)21-20-12-11-19(24)14-18(20)10-7-16-4-3-13-25(27)22(16)21/h3-4,11-14,17H,2,5-10H2,1H3 |
InChI-Schlüssel |
DZLPTRGKZPSOBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



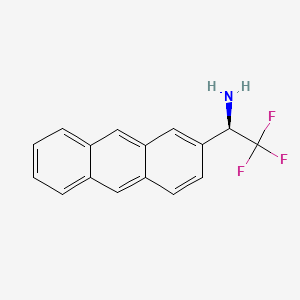
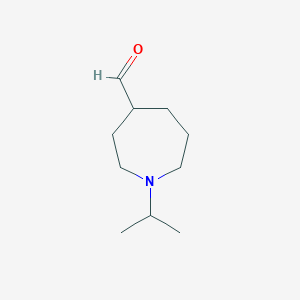
![7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13031759.png)
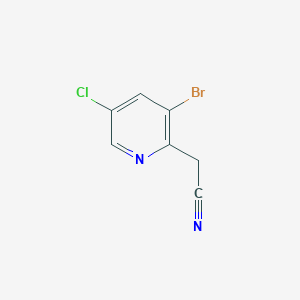




![Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-](/img/structure/B13031778.png)
